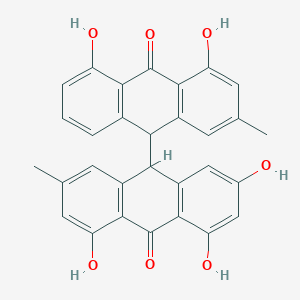
Palmidin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmidin c belongs to the class of organic compounds known as anthracenes. These are organic compounds containing a system of three linearly fused benzene rings. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of Palmidin C against various cancer cell lines. Notably, it has shown effectiveness against colorectal cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A-549) cells. The compound induces apoptosis and causes cell cycle arrest, primarily through the inhibition of critical signaling pathways such as NF-kB, TGF-β, PI3K, and JAK2 proteins .
Case Study: Saudi Sidr Honey and this compound
- Objective : Investigate the antiproliferative effects of Saudi Sidr honey, which contains this compound.
- Methodology : Utilized MTT assay and clonogenic assays to assess cell viability and proliferation.
- Findings : The honey exhibited an IC50 of 61.89 µg/mL against HCT-116 cells, indicating strong anticancer activity linked to this compound's presence .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties, particularly against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections. Molecular docking studies suggest that this compound interacts effectively with UPEC proteins, demonstrating potential as a therapeutic agent for treating bacterial infections .
Computational Analysis
- Method : Molecular docking simulations were performed to assess the binding affinity of this compound with UPEC targets.
- Results : The docking score indicated a favorable interaction, suggesting its potential as an antibacterial compound .
Pharmacological Activities
Beyond its anticancer and antibacterial properties, this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, which is crucial in many chronic diseases.
- Antioxidant Activity : Its ability to scavenge free radicals can protect cells from oxidative stress, a contributor to various diseases .
Future Research Directions
Further research is essential to fully elucidate the potential applications of this compound:
- Clinical Trials : Rigorous clinical trials are needed to confirm efficacy and safety in humans.
- Isolation and Characterization : Continued efforts should focus on isolating this compound from natural sources and characterizing its bioactive compounds for therapeutic use.
- Mechanistic Studies : More detailed studies on the mechanisms by which this compound exerts its effects will enhance understanding and facilitate the development of new therapeutic strategies.
Propriétés
Numéro CAS |
17177-86-5 |
|---|---|
Formule moléculaire |
C30H22O7 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |
Clé InChI |
VUUFXTUVVIEIMH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Key on ui other cas no. |
17177-86-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















